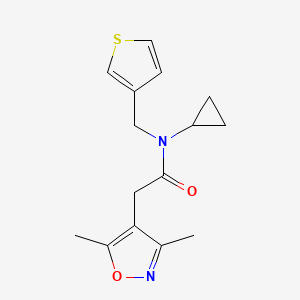
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in cancer cells. CPI-613 disrupts the TCA cycle and induces oxidative stress, leading to cancer cell death.
作用机制
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide targets the mitochondrial TCA cycle enzymes PDH and α-KGDH, which are upregulated in cancer cells to meet their high energy demands. N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide binds to the lipoate-binding sites of these enzymes, inhibiting their activity and disrupting the TCA cycle. This leads to the accumulation of reactive oxygen species (ROS) and oxidative stress, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and other proteins involved in metastasis. Additionally, N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy by enhancing ROS production and DNA damage.
实验室实验的优点和局限性
One advantage of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide is its specificity for cancer cells, as it targets the unique metabolic pathways that are upregulated in cancer cells. This makes it a potentially effective treatment option with fewer side effects than traditional chemotherapy drugs. However, one limitation is that N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide may not be effective in all types of cancer or in all stages of cancer.
未来方向
There are several future directions for the research and development of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs, such as immunotherapy or targeted therapy. Another direction is to explore its use in other diseases that are characterized by altered metabolism, such as metabolic disorders or neurodegenerative diseases. Additionally, further studies are needed to optimize the dosing and administration of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide in clinical settings.
合成方法
The synthesis of N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide involves the reaction of cyclopropylamine with 3,5-dimethylisoxazole-4-carboxylic acid, followed by the addition of thiophen-3-ylmethyl bromide and acetic anhydride. The final product is obtained after purification by column chromatography.
科学研究应用
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to induce apoptosis in a wide range of cancer cell lines, including pancreatic, lung, breast, and prostate cancer cells. N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide has also been demonstrated to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
属性
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-14(11(2)19-16-10)7-15(18)17(13-3-4-13)8-12-5-6-20-9-12/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWCYJMOYYGLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-3-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid](/img/structure/B2903285.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903289.png)
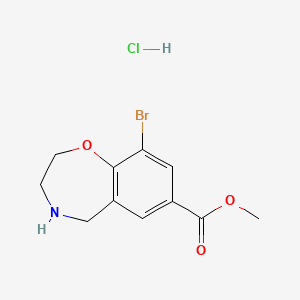
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide](/img/structure/B2903291.png)
![4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2903293.png)
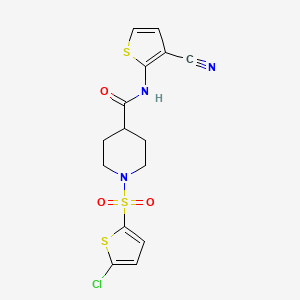

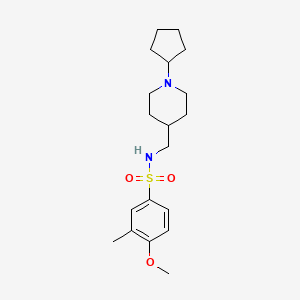
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2903297.png)
![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)
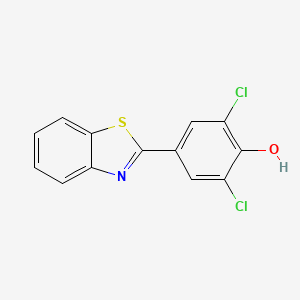
![N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2903303.png)
![1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2903305.png)
![(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2903308.png)